N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide
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Overview
Description
N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzamides and is characterized by the presence of cyano and fluorophenyl groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyano Group:
Fluorophenyl Group Addition: The fluorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Benzamide Formation: The final step involves the formation of the benzamide moiety through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-{4-[Cyano(3-trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Known for its antiandrogen activity and used in therapeutic applications.
4-Cyano-2-fluorophenylboronic acid: Utilized in cross-coupling reactions and as a reagent in organic synthesis.
Uniqueness
N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide stands out due to its unique combination of cyano and fluorophenyl groups, which impart distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61438-67-3 |
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Molecular Formula |
C21H15FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[cyano-(4-fluorophenyl)methyl]phenyl]-2,6-dihydroxybenzamide |
InChI |
InChI=1S/C21H15FN2O3/c22-15-8-4-13(5-9-15)17(12-23)14-6-10-16(11-7-14)24-21(27)20-18(25)2-1-3-19(20)26/h1-11,17,25-26H,(H,24,27) |
InChI Key |
VXLYPAPXOORNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)C(C#N)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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